molecular formula C16H10F6N2O2 B2354656 4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline CAS No. 2007920-74-1

4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline

Cat. No.: B2354656
CAS No.: 2007920-74-1
M. Wt: 376.258
InChI Key: XVFKOMJVSVNKSM-UHFFFAOYSA-N
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Description

4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline is a chemical compound known for its unique structure and properties. It belongs to the class of phenanthroline derivatives, which are widely used in various fields of chemistry due to their ability to form stable complexes with metal ions. The presence of trifluoroethoxy groups enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroquinone derivatives, while reduction can produce dihydrophenanthroline compounds.

Scientific Research Applications

4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without the trifluoroethoxy groups.

    4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of trifluoroethoxy groups.

    4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups.

Uniqueness

4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline is unique due to the presence of trifluoroethoxy groups, which significantly enhance its chemical stability and reactivity compared to other phenanthroline derivatives. This makes it particularly valuable for applications requiring high stability and specific reactivity.

Properties

IUPAC Name

4,7-bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O2/c17-15(18,19)7-25-11-3-5-23-13-9(11)1-2-10-12(4-6-24-14(10)13)26-8-16(20,21)22/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFKOMJVSVNKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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